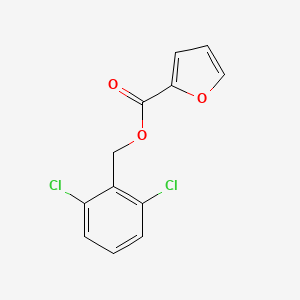
2,6-dichlorobenzyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichlorobenzyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzyl 2-furoate is not fully understood. However, it has been suggested that this compound may inhibit the growth of microorganisms by disrupting their cell membranes. Additionally, 2,6-dichlorobenzyl 2-furoate may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2,6-dichlorobenzyl 2-furoate has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2,6-dichlorobenzyl 2-furoate has been shown to reduce inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dichlorobenzyl 2-furoate in laboratory experiments is its antimicrobial properties. This compound can be used to study the effects of antimicrobial agents on various microorganisms. Additionally, the anti-inflammatory properties of 2,6-dichlorobenzyl 2-furoate make it a potential candidate for the development of new anti-inflammatory drugs.
One limitation of using 2,6-dichlorobenzyl 2-furoate in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations. Additionally, the mechanism of action of 2,6-dichlorobenzyl 2-furoate is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for the study of 2,6-dichlorobenzyl 2-furoate. One potential direction is the development of new antimicrobial agents based on the structure of 2,6-dichlorobenzyl 2-furoate. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2,6-dichlorobenzyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has antimicrobial and anti-inflammatory properties and has been extensively studied in laboratory experiments. While there are limitations to its use, further research is needed to fully understand the potential applications of 2,6-dichlorobenzyl 2-furoate in various areas of scientific research.
Synthesis Methods
The synthesis of 2,6-dichlorobenzyl 2-furoate can be achieved through various methods. One of the most common methods is the reaction of 2,6-dichlorobenzyl chloride with sodium 2-furoate in the presence of a base such as potassium carbonate. This reaction yields 2,6-dichlorobenzyl 2-furoate as a white solid with a melting point of approximately 80-82°C.
Scientific Research Applications
2,6-dichlorobenzyl 2-furoate has been extensively studied in scientific research due to its potential applications in various fields. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 2,6-dichlorobenzyl 2-furoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(2,6-dichlorophenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-3-1-4-10(14)8(9)7-17-12(15)11-5-2-6-16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXPOAPMECDTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzyl 2-furoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

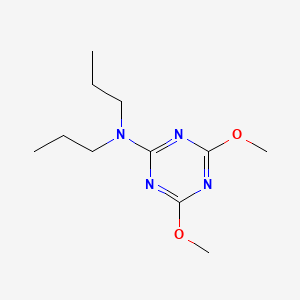
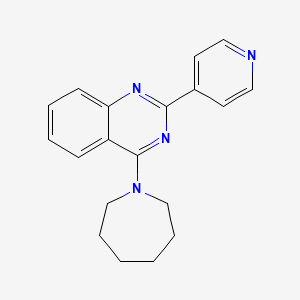


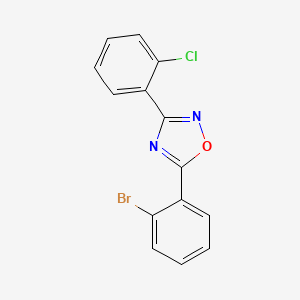
![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
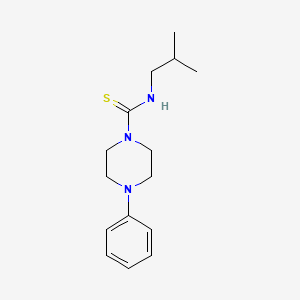
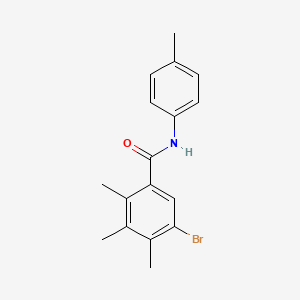
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
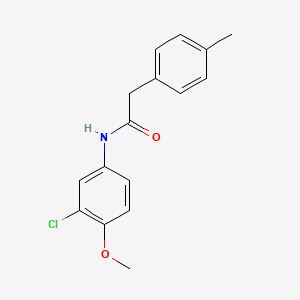
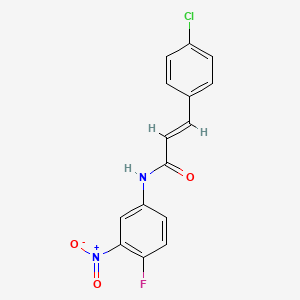
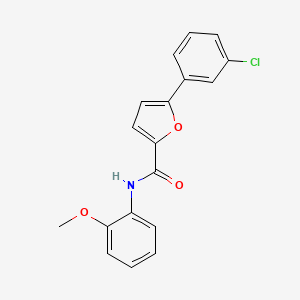
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)
